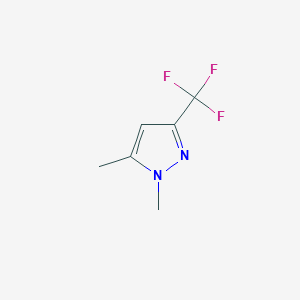
1-(1,2,3,4-四氢异喹啉-7-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a chemical compound with the CAS Number: 82771-59-3 . It has a molecular weight of 175.23 and its linear formula is C11H13NO .
Molecular Structure Analysis
The molecular structure of “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is represented by the linear formula C11H13NO . More detailed structural information may be available through resources such as PubChem .Physical And Chemical Properties Analysis
“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a compound that can exist in a liquid, solid, semi-solid, or lump form . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用
Medicinal Chemistry
THIQ-based compounds, including “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone”, have garnered significant attention in medicinal chemistry due to their diverse biological activities . They have been found to be effective against various infective pathogens and neurodegenerative disorders .
Antibacterial Property
A novel compound synthesized from THIQ was evaluated for its antibacterial property against eight pathogenic bacterial strains . The compound showed significant antibacterial activity, suggesting that “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” may also have potential antibacterial applications .
Neurodegenerative Disorders
THIQ-based compounds have shown promise in the treatment of neurodegenerative disorders . Given the structural similarity, “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” could potentially be used in the development of treatments for these disorders .
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Research on structurally related THIQ derivatives demonstrates their potential in inhibiting PNMT, a key enzyme involved in the synthesis of catecholamines. This suggests that “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” could potentially be used in research related to PNMT inhibition.
Synthetic Strategies
The THIQ heterocyclic scaffold, which “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a part of, has been the focus of many synthetic strategies . These strategies aim to construct the core scaffold of THIQ, providing a basis for the synthesis of “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” and its analogs .
Structural-Activity Relationship (SAR) Studies
THIQ analogs, including “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone”, have been the subject of numerous SAR studies . These studies aim to understand the relationship between the structure of these compounds and their biological activity .
安全和危害
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用机制
Target of Action
The primary targets of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Biochemical Pathways
The biochemical pathways affected by 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone are not clearly defined. Given the broad range of biological activities associated with THIQ compounds, it is plausible that multiple pathways could be affected. These could potentially include pathways related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 229-230°c . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its classification as a thiq compound, it is likely to have effects on various infective pathogens and neurodegenerative disorders .
属性
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBHMRJVQULAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCNC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510736 |
Source


|
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone | |
CAS RN |
82771-59-3 |
Source


|
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


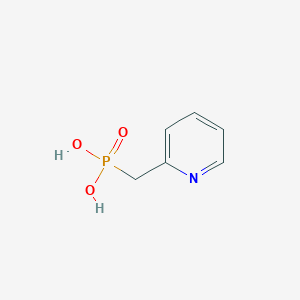

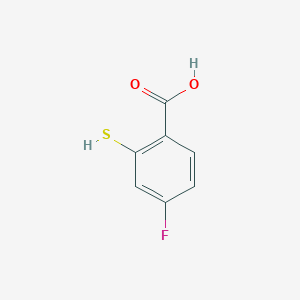
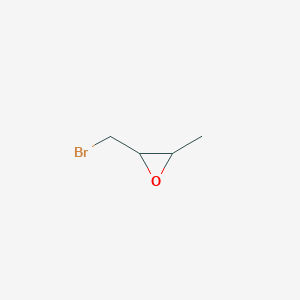


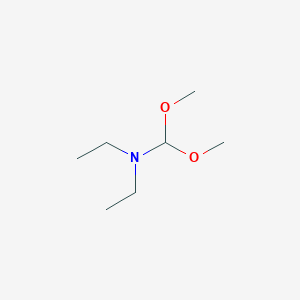
![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)
